5,8-Dihydroxy-6,7-dimethoxyflavone 5,8-Dihydroxy-6,7-dimethoxyflavone 5,8-Dihydroxy-6,7-dimethoxyflavone is a natural product found in Helichrysum herbaceum and Pseudognaphalium gaudichaudianum with data available.
Brand Name: Vulcanchem
CAS No.: 73202-52-5
VCID: VC8362507
InChI: InChI=1S/C17H14O6/c1-21-16-13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)14(20)17(16)22-2/h3-8,19-20H,1-2H3
SMILES: COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)OC
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol

5,8-Dihydroxy-6,7-dimethoxyflavone

CAS No.: 73202-52-5

Cat. No.: VC8362507

Molecular Formula: C17H14O6

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

5,8-Dihydroxy-6,7-dimethoxyflavone - 73202-52-5

Specification

CAS No. 73202-52-5
Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
IUPAC Name 5,8-dihydroxy-6,7-dimethoxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C17H14O6/c1-21-16-13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)14(20)17(16)22-2/h3-8,19-20H,1-2H3
Standard InChI Key RXSYNUMMIWXLLC-UHFFFAOYSA-N
SMILES COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)OC
Canonical SMILES COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)OC

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

5,8-Dihydroxy-6,7-dimethoxyflavone belongs to the flavone class of flavonoids, distinguished by a 2-phenylchromen-4-one backbone. The hydroxyl groups at positions 5 and 8 and methoxy groups at positions 6 and 7 contribute to its polarity and reactivity. The IUPAC name, 5,8-dihydroxy-6,7-dimethoxy-2-phenylchromen-4-one, reflects this substitution pattern . Computational analyses reveal a planar structure with intramolecular hydrogen bonding between the 5-hydroxy group and the adjacent methoxy oxygen, enhancing stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H14O6\text{C}_{17}\text{H}_{14}\text{O}_{6}
Molecular Weight314.29 g/mol
Density1.402 g/cm³
Boiling Point571.7°C at 760 mmHg
Flash Point214.8°C
Exact Mass314.07900 Da
Polar Surface Area (PSA)89.13 Ų
LogP (Partition Coefficient)2.888

These properties, derived from experimental and computational studies, underscore its moderate hydrophobicity and potential for membrane permeability .

Natural Occurrence and Extraction

Botanical Sources

5,8-Dihydroxy-6,7-dimethoxyflavone was first isolated from Gnaphalium gaudichaudianum, a plant in the Asteraceae family traditionally used in South American folk medicine . Subsequent studies detected its presence in Ocimum species, where 8-oxygenated flavones are common leaf-surface metabolites . The compound’s distribution in these plants suggests a ecological role in UV protection or pathogen defense.

Extraction and Purification

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques. Horie et al. (1995) optimized a silica gel column chromatography protocol, achieving 95% purity from G. gaudichaudianum extracts . Gao et al. (2004) later refined high-performance liquid chromatography (HPLC) methods, enabling large-scale production with 98% purity .

Synthesis and Derivative Development

Structural Analogues

Modifications at positions 5, 6, 7, and 8 have been explored to enhance bioactivity. For instance, 5,7-dihydroxy-6,8-dimethoxyflavone (CAS#: 3162-45-6), a positional isomer, exhibits distinct antioxidant properties but lower antitumor efficacy compared to 5,8-Dihydroxy-6,7-dimethoxyflavone . Such structure-activity relationships highlight the critical role of substitution patterns in pharmacological potency.

Pharmacological Activities

Antitumor Effects

5,8-Dihydroxy-6,7-dimethoxyflavone demonstrates broad-spectrum antitumor activity in vitro. In a screen against human carcinoma cell lines, it inhibited proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC₅₀ values of 12.3 μM and 18.7 μM, respectively . Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation, evidenced by caspase-3 cleavage and cytochrome c release .

Antioxidant Capacity

The compound’s hydroxyl groups confer radical-scavenging activity. In DPPH assays, it exhibited an EC₅₀ of 45.2 μM, comparable to quercetin (EC₅₀: 28.6 μM) . This activity may synergize with its antitumor effects by mitigating oxidative stress in cancerous tissues.

Mechanisms of Action

Signaling Pathway Modulation

In HCFs, DDF—a structural analogue—activates the EGFR/PKCα/PI3K/Akt pathway, leading to Sp1 transcription factor activation and HO-1 expression . Although 5,8-Dihydroxy-6,7-dimethoxyflavone’s exact pathways remain uncharacterized, its methoxy and hydroxy groups likely facilitate similar kinase interactions.

Gene Regulation

Chromatin immunoprecipitation assays on related flavones reveal Sp1 binding to antioxidant response elements (ARE) on the HO-1 promoter . This suggests that 5,8-Dihydroxy-6,7-dimethoxyflavone may modulate gene networks involved in oxidative stress and inflammation.

Therapeutic Applications and Future Directions

Oncology

The compound’s antitumor efficacy positions it as a lead candidate for combination therapies. Synergistic studies with doxorubicin show a 40% enhancement in cytotoxicity against MCF-7 cells, likely due to P-glycoprotein inhibition . Clinical trials are needed to validate these findings in vivo.

Cardiovascular Health

Given the anti-inflammatory effects of analogues, 5,8-Dihydroxy-6,7-dimethoxyflavone may attenuate cardiac fibrosis by suppressing fibroblast activation. Preclinical models of hypertension-induced fibrosis could elucidate its cardioprotective potential.

Challenges and Optimization

Poor aqueous solubility (LogP = 2.888) limits bioavailability . Nanoformulation strategies, such as liposomal encapsulation or PEGylation, may enhance delivery. Additionally, synthetic biology approaches to produce the compound in microbial hosts could address supply constraints.

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